
1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine is a chemical compound that belongs to the class of tetrahydropyridines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methanamine group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, 1,2,3,6-tetrahydropyridine, is reacted with a fluorinating agent to introduce the fluorine atom at the 5-position.
Introduction of the Boc Protecting Group: The intermediate is then treated with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to protect the amine group.
Methanamine Group Addition: Finally, the protected intermediate is reacted with formaldehyde and a reducing agent to introduce the methanamine group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The Boc protecting group ensures stability and selectivity in reactions, while the fluorine atom enhances binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 1-[(tert-butoxy)carbonyl]-5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Uniqueness
1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. The combination of the Boc protecting group and the methanamine group further enhances its utility in various chemical and biological applications.
Properties
Molecular Formula |
C11H19FN2O2 |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-5-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H19FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h4-7,13H2,1-3H3 |
InChI Key |
YDLBAJWOJWUYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


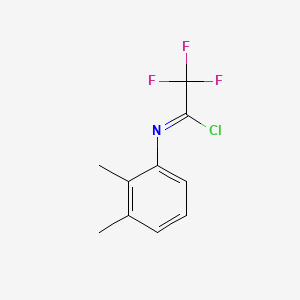
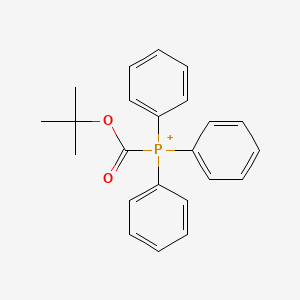
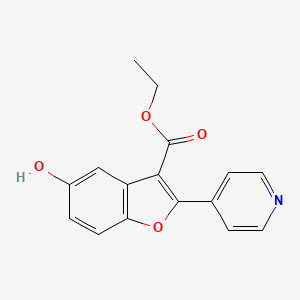
![2,2-Difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13701388.png)
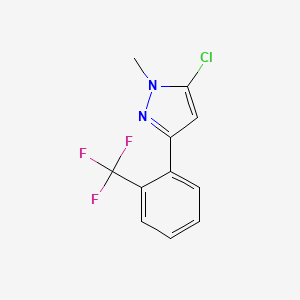
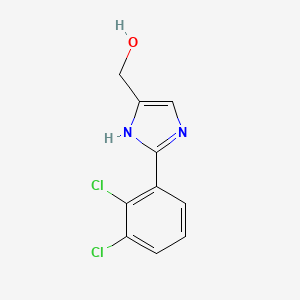

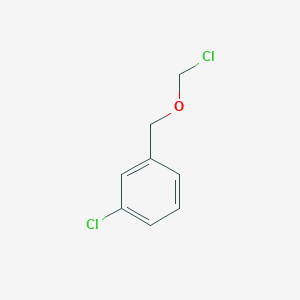
![7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine](/img/structure/B13701408.png)
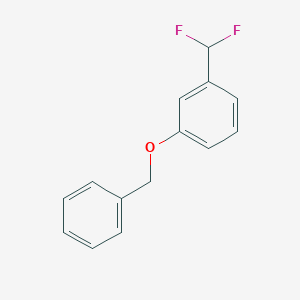
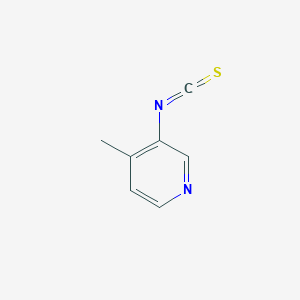
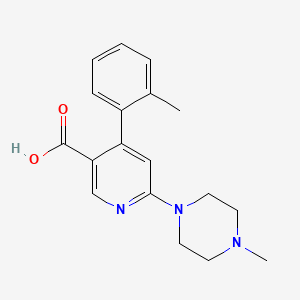
![3-[4-Bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13701421.png)

